The compound 3-(5-(4-Chlorophenyl)furan-2-yl)-N-(2-(dimethylamino)ethyl)propanamide is a synthetic organic molecule with potential applications in medicinal chemistry and pharmacology. It features a unique structure that combines a furan ring, a chlorophenyl group, and a dimethylamino substituent, which may influence its biological activity.
The compound has been identified with the Chemical Abstracts Service (CAS) number 1208401-51-7. It is categorized within the broader class of compounds that may exhibit pharmacological properties due to their structural characteristics, particularly those related to the furan and amide functionalities .
This compound can be classified as an amide, specifically a propanamide derivative, due to the presence of the amide functional group (-C(=O)N-). It also contains a furan moiety, which is a five-membered aromatic ring containing oxygen. The presence of the 4-chlorophenyl group adds to its complexity and may enhance its interaction with biological targets.
The synthesis of 3-(5-(4-Chlorophenyl)furan-2-yl)-N-(2-(dimethylamino)ethyl)propanamide typically involves several steps:
The synthesis requires careful control of reaction conditions, including temperature and solvent choice, to ensure high yields and purity of the final product. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are essential for confirming the structure and purity of the synthesized compound.
The molecular formula for 3-(5-(4-Chlorophenyl)furan-2-yl)-N-(2-(dimethylamino)ethyl)propanamide is . The structural representation includes:
The compound has a molecular weight of approximately 342.8 g/mol. The structural formula can be represented in SMILES notation as CN(C)C(C(=O)NCCc1ccc(Cl)cc1)c1ccco1
, indicating its complex connectivity .
The compound may undergo various chemical reactions typical for amides and aromatic compounds:
These reactions require specific conditions such as pH control, temperature regulation, and appropriate catalysts or reagents to facilitate desired transformations while minimizing side reactions.
Further pharmacological studies would be necessary to elucidate its precise mechanism of action, including receptor binding assays and in vivo efficacy tests.
The compound's reactivity is influenced by its functional groups:
3-(5-(4-Chlorophenyl)furan-2-yl)-N-(2-(dimethylamino)ethyl)propanamide may have potential applications in:
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4